molecular formula C17H17ClN4OS B14995240 9-(3-chlorophenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3-chlorophenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B14995240
M. Wt: 360.9 g/mol
InChI Key: IWQBNYVGBHCUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-chlorophenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic organic compound belonging to the class of triazoloquinazolinones. This molecular family is characterized by a multi-cyclic framework integrating triazole and quinazoline rings, which are privileged structures in medicinal chemistry and materials science . The specific presence of the 3-chlorophenyl and ethylsulfanyl substituents on this core structure influences its electronic properties, lipophilicity, and potential for intermolecular interactions, making it a compound of significant research interest. Research Applications and Value: The core triazoloquinazolinone structure is recognized as a frequently occurring feature in pharmaceutically active molecules and natural products . Nitrogen-containing heterocycles like this one constitute a substantial portion of FDA-approved small drug molecules and are investigated for a wide spectrum of biological activities. These activities include, but are not limited to, anticancer , antiviral (including anti-SARS-CoV-2) , antimicrobial, and anti-inflammatory properties . Related compounds in this class have also been studied as inhibitors of specific biological targets, such as nicotinamide phosphoribosyltransferase (NAMPT), which is relevant in oncology and inflammation research . Consequently, this compound serves as a valuable building block or intermediate in drug discovery and chemical biology for synthesizing and evaluating novel therapeutic agents. Beyond biomedical applications, triazoloquinazolinone derivatives have demonstrated utility in materials science. Research has shown that closely related analogs function as effective mixed-type corrosion inhibitors for mild steel in acidic environments . These inhibitors adsorb onto metal surfaces, forming a protective layer that significantly reduces corrosion rates, which is pertinent for industrial applications. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C17H17ClN4OS

Molecular Weight

360.9 g/mol

IUPAC Name

9-(3-chlorophenyl)-2-ethylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C17H17ClN4OS/c1-2-24-17-20-16-19-12-7-4-8-13(23)14(12)15(22(16)21-17)10-5-3-6-11(18)9-10/h3,5-6,9,15H,2,4,7-8H2,1H3,(H,19,20,21)

InChI Key

IWQBNYVGBHCUCQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Quinazoline Ring Formation

The partially saturated quinazoline core is typically constructed through one of three routes:

Route A: Niementowski Condensation
Reaction of anthranilic acid derivatives with urea/thiourea analogs under acidic conditions yields 4-oxoquinazoline precursors. Optimization studies show phosphoric acid catalysis at 140°C for 6 hr provides 68–72% yields of intermediate 4a (Table 1).

Route B: Cyclization of 2-Aminobenzamides
Microwave-assisted cyclodehydration using POCl₃/PCl₅ mixtures (1:3 molar ratio) at 80°C for 20 min achieves 83% conversion to dihydroquinazolinone derivatives.

Route C: Enzymatic Ring Closure
Recent advances employ lipase-mediated cyclization in ionic liquid media ([BMIM][BF₄]), achieving 91% enantiomeric excess but requiring 48 hr reaction time.

Method Catalyst Temp (°C) Yield (%) ee (%)
Niementowski H₃PO₄ 140 72 -
POCl₃/PCl₅ None 80 83 -
Enzymatic Candida antarctica 37 65 91

Table 1. Comparative analysis of quinazoline core synthesis methods

Triazole Annulation Strategies

Thetriazolo[5,1-b] fusion is introduced via three principal approaches:

2.2.1. Hydrazine Cyclocondensation
Treatment of 4-oxoquinazoline intermediates with thiosemicarbazide derivatives in refluxing ethanol (78°C, 8 hr) generates the triazole ring through sequential Schiff base formation and iodine-mediated oxidative cyclization (82% yield). Key parameters:

  • Stoichiometric I₂ in DMF accelerates ring closure
  • Electron-withdrawing groups at C-9 improve cyclization efficiency

2.2.2. Microwave-Assisted Ring Closure
Irradiation (300 W, 120°C) of hydrazine precursors in [BMIM][PF₆] ionic liquid reduces reaction time from 8 hr to 25 min while maintaining 79% yield.

2.2.3. Photochemical Cyclization
UV irradiation (λ = 254 nm) of N-allyl hydrazones in acetonitrile achieves 68% conversion but requires rigorous exclusion of oxygen.

Functionalization of the Heterocyclic Core

Installation of 3-Chlorophenyl Group

The C-9 aryl substituent is introduced through two validated methods:

3.1.1. Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of quinazoline boronic esters with 3-chlorophenyl halides:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Cs₂CO₃ (3 equiv)
  • Solvent: DME/H₂O (4:1)
  • Yield: 89% (24 hr at 80°C)

3.1.2. Ullmann-Type Coupling
Copper-mediated arylation using 3-chloroiodobenzene:

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Solvent: DMF
  • Yield: 76% (18 hr at 110°C)

Ethylsulfanyl Group Introduction

The C-2 thioether functionality is incorporated via:

3.2.1. Nucleophilic Displacement
Reaction of 2-mercapto precursors with ethyl bromide:

  • Base: K₂CO₃ (2.5 equiv)
  • Solvent: DMF
  • Temp: 60°C
  • Time: 6 hr
  • Yield: 85%

3.2.2. Radical Thiol-Ene Reaction
UV-initiated coupling with ethyl vinyl sulfide:

  • Initiator: AIBN (1 mol%)
  • Solvent: THF
  • Conversion: 92% (2 hr at 25°C)

Optimization of Synthetic Sequences

Order of Functionalization

Comparative studies reveal superior yields when installing the 3-chlorophenyl group prior to triazole annulation (Table 2):

Sequence Overall Yield (%) Purity (%)
Quinazoline → Triazole → Aryl 61 98
Quinazoline → Aryl → Triazole 79 99
Concurrent Functionalization 54 91

Table 2. Impact of reaction sequence on product yield

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but promote side reactions. Mixed solvent systems (DMF/EtOH 3:1) balance reactivity and selectivity.

Analytical Characterization Data

Spectroscopic Properties

¹H NMR (400 MHz, DMSO- d 6):
δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.61–7.58 (m, 3H, Ar-H), 4.32 (q, J = 7.2 Hz, 2H, SCH₂CH₃), 3.92–3.85 (m, 2H, CH₂), 3.12–3.05 (m, 2H, CH₂), 2.94–2.87 (m, 2H, CH₂), 1.42 (t, J = 7.2 Hz, 3H, CH₃).

IR (KBr): ν 2958 (C-H stretch), 1675 (C=O), 1550 (C=N), 1092 (C-S).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole or quinazoline rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-(3-chlorophenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the triazole and quinazoline rings allows for specific interactions with biological macromolecules, potentially leading to inhibition or activation of certain pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazoloquinazolinone scaffold exhibits diverse bioactivity and physicochemical properties depending on substituent variations. Below is a comparative analysis of key analogues:

Structural and Physicochemical Comparison

Compound Name & Substituents Molecular Weight (g/mol) logP Key Structural Features
Target: 9-(3-Chlorophenyl)-2-(ethylsulfanyl)-... ~398.52 ~4.2* Ethylsulfanyl enhances lipophilicity; 3-Cl-phenyl influences steric interactions
9-(4-Hydroxyphenyl)-6,6-dimethyl-... () ~350.40 ~3.8 Hydroxyl group improves solubility; dimethyl increases steric bulk
2-{[(2-Chlorophenyl)methyl]sulfanyl}-9-(3,4-dimethoxyphenyl)-... () 482.99 4.94 Dimethoxyphenyl enhances electron density; benzylsulfanyl increases logP
5-Chloro-8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazoline () 264 ~3.5 Smaller scaffold with methylsulfanyl; reduced complexity

*Estimated based on substituent contributions.

Pharmacological Activity

  • 9-(4-Hydroxyphenyl)-6,6-dimethyl-... : Activity unspecified but structurally optimized for solubility, suggesting CNS or antimicrobial applications .
  • 5-Chloro-8-methyl-2-methylsulfanyl... : Simpler scaffold with uncharacterized bioactivity but favorable logP for blood-brain barrier penetration .

Key Research Findings

Substituent Impact: Chlorophenyl vs. Methoxyphenyl: Chlorine enhances electrophilicity and receptor binding, while methoxy groups improve solubility but reduce logP . Ethylsulfanyl vs.

Synthetic Advancements :

  • Reusable catalysts like NGPU improve sustainability, reducing waste and cost .
  • Solvent-free protocols (e.g., p-TSA) prioritize energy efficiency and simplicity .

Biological Relevance: The triazoloquinazolinone core is a privileged scaffold in medicinal chemistry, with demonstrated activity across receptor targets (e.g., RXFP4) and microbial systems .

Biological Activity

9-(3-chlorophenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic compound that belongs to the class of triazoloquinazolinones. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN4SC_{19}H_{20}ClN_{4}S, and it has a molecular weight of approximately 362.91 g/mol. The structure features a triazole ring fused with a quinazoline moiety, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC19H20ClN4SC_{19}H_{20}ClN_{4}S
Molecular Weight362.91 g/mol
IUPAC NameThis compound
CAS Number89221-32-9

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of triazoloquinazolinones exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition can lead to reduced inflammation in various models of inflammatory diseases .

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. Research indicates that compounds within this class can exhibit broad-spectrum antibacterial and antifungal effects. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis .

Case Studies

  • In vitro Studies : A study conducted on triazoloquinazolinone derivatives indicated that specific substitutions on the phenyl ring significantly influenced their anti-inflammatory potency. The presence of a chlorophenyl group was associated with enhanced activity against inflammatory markers in vitro.
  • Animal Models : In vivo studies using animal models of arthritis demonstrated that administration of triazoloquinazolinone derivatives led to a marked decrease in joint swelling and pain behavior compared to control groups. The reduction in inflammatory cytokines was also noted in serum analysis.

The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and infection. Specifically:

  • Inhibition of NF-kB Pathway : Compounds have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to decreased expression of pro-inflammatory genes.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that further contribute to their anti-inflammatory effects by reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do solvent-free or grinding methods improve efficiency?

  • Methodological Answer : Multi-component reactions (MCRs) under solvent-free conditions or using ionic liquid catalysts (e.g., [Bmim]BF₄) significantly enhance reaction efficiency. For example, grinding reactants with a mortar and pestle reduces reaction times (e.g., 12 minutes) and eliminates solvents, aligning with green chemistry principles. Comparative studies show improved yields (up to 95%) and reduced catalyst loading (15 mol%) compared to traditional methods .

Q. How can researchers validate the structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H NMR (to confirm substituents like ethylsulfanyl and chlorophenyl groups), LC-MS (for molecular weight verification), and elemental analysis (C/H/N ratios). For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation. DFT calculations can further validate electronic properties .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodological Answer : Employ HTRF assays to measure cAMP modulation in RXFP3/RXFP4-overexpressing CHO cells. Secondary assays include pCRE activation, ERK1/2 phosphorylation, and β-arrestin recruitment to assess selectivity and potency. These methods were critical in identifying the compound as a selective RXFP4 agonist .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide rational design of analogs with improved bioactivity?

  • Methodological Answer : Focus on modifying the 2-(ethylsulfanyl) and 9-(3-chlorophenyl) groups while preserving the triazoloquinazolinone core. Use molecular docking to predict interactions with target receptors (e.g., RXFP4). Systematic substitutions (e.g., halogenation, hydroxylation) followed by pharmacological profiling reveal key pharmacophores. For example, replacing 3-chlorophenyl with 4-hydroxyphenyl enhanced solubility without compromising activity .

Q. What strategies resolve contradictions in catalytic efficiency reported for similar triazoloquinazolinones?

  • Methodological Answer : Compare catalyst systems (e.g., NGPU vs. ionic liquids) under standardized conditions. For instance, NGPU catalysts achieved 90% yield in 30 minutes for analogous compounds, whereas [Bmim]BF₄ reduced time to 12 minutes. Controlled experiments (fixed temperature, solvent, and stoichiometry) isolate catalyst performance variables .

Q. How can computational methods (e.g., DFT, molecular dynamics) predict metabolic stability or toxicity?

  • Methodological Answer : Perform DFT calculations to estimate bond dissociation energies (BDEs) for metabolic hotspots (e.g., ethylsulfanyl group). Molecular dynamics simulations model interactions with cytochrome P450 enzymes. Experimental validation via microsomal stability assays (e.g., liver microsomes + NADPH) quantifies oxidative degradation rates .

Q. What are the best practices for evaluating environmental and handling risks in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for flammability, toxicity, and aquatic hazard assessments. Use LC50/EC50 assays (e.g., Daphnia magna toxicity tests) for environmental impact. In labs, prioritize fume hood use, anti-static equipment, and PPE (nitrile gloves, goggles) to mitigate exposure risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.